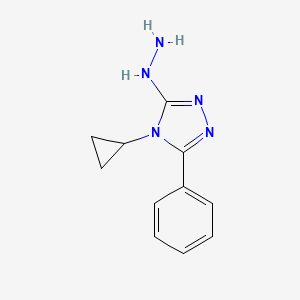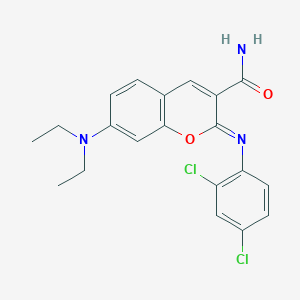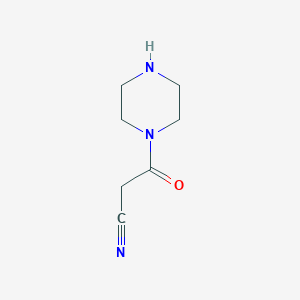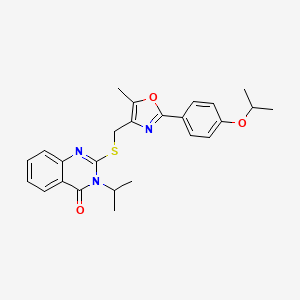
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is a chemical compound with the CAS Number: 1087784-58-4 . It has a molecular weight of 215.26 . The IUPAC name for this compound is 4-cyclopropyl-3-hydrazino-5-phenyl-4H-1,2,4-triazole . It is a powder at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 215.26 . For more detailed physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or similar resources.Mécanisme D'action
The exact mechanism of action of 4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound acts by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of enzymes involved in angiogenesis, the process of blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells, indicating its potential as a selective anticancer agent. The compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. Moreover, this compound has been reported to enhance the immune response, which could be beneficial in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is its high potency against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions. These factors may affect the reproducibility of experimental results and the practicality of using the compound in clinical settings.
Orientations Futures
There are several future directions for research on 4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole. One area of interest is to further investigate the mechanism of action of the compound and its potential targets in cancer cells. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential and reduce its limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole involves the reaction of cyclopropylcarbonyl chloride with phenylhydrazine in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate and sodium acetate to obtain the final product. This method has been reported to have a high yield and purity of the compound.
Applications De Recherche Scientifique
4-cyclopropyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential use in cancer treatment. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has shown promising results in inhibiting tumor growth in animal models.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . For detailed safety and hazard information, please refer to the MSDS .
Propriétés
IUPAC Name |
(4-cyclopropyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-13-11-15-14-10(16(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBCJOPCXXTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2NN)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)


![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)
![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)


![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)

